molecular formula C9H11NO B3115071 (3S)-1,2,3,4-Tetrahydroquinolin-3-ol CAS No. 206563-20-4

(3S)-1,2,3,4-Tetrahydroquinolin-3-ol

Cat. No.: B3115071
CAS No.: 206563-20-4
M. Wt: 149.19 g/mol
InChI Key: BCUWDJPRIHGCRN-QMMMGPOBSA-N
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Description

(3S)-1,2,3,4-Tetrahydroquinolin-3-ol is a chiral compound belonging to the class of tetrahydroquinolines. These compounds are characterized by a quinoline core structure that is partially hydrogenated. The (3S) designation indicates the specific stereochemistry of the molecule, which is crucial for its biological activity and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1,2,3,4-Tetrahydroquinolin-3-ol typically involves the reduction of quinoline derivatives. One common method is the catalytic hydrogenation of quinoline using a palladium or platinum catalyst under high pressure and temperature. Another approach involves the use of sodium borohydride or lithium aluminum hydride as reducing agents in the presence of a suitable solvent like ethanol or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the catalytic hydrogenation of quinoline derivatives in the presence of a chiral catalyst to achieve the desired stereochemistry. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(3S)-1,2,3,4-Tetrahydroquinolin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-3-ol derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Further reduction can lead to the formation of fully hydrogenated quinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in ethanol or tetrahydrofuran.

    Substitution: Halogenated quinoline derivatives in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include quinoline-3-ol derivatives, fully hydrogenated quinoline derivatives, and various substituted tetrahydroquinolines.

Scientific Research Applications

(3S)-1,2,3,4-Tetrahydroquinolin-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as an intermediate in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of (3S)-1,2,3,4-Tetrahydroquinolin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. It is known to interact with neurotransmitter receptors in the brain, potentially modulating their activity and influencing neurological functions.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroquinoline: Lacks the hydroxyl group at the 3-position, resulting in different chemical and biological properties.

    Quinoline-3-ol: Contains a fully aromatic quinoline ring, differing in reactivity and stability.

    2,3-Dihydroquinolin-4(1H)-one: Another partially hydrogenated quinoline derivative with distinct functional groups.

Uniqueness

(3S)-1,2,3,4-Tetrahydroquinolin-3-ol is unique due to its specific stereochemistry and the presence of a hydroxyl group at the 3-position. This configuration imparts unique chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(3S)-1,2,3,4-tetrahydroquinolin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c11-8-5-7-3-1-2-4-9(7)10-6-8/h1-4,8,10-11H,5-6H2/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUWDJPRIHGCRN-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC2=CC=CC=C21)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CNC2=CC=CC=C21)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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